molecular formula C10H12ClN3O B2983510 Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride CAS No. 2253632-90-3

Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride

Cat. No.: B2983510
CAS No.: 2253632-90-3
M. Wt: 225.68
InChI Key: NHLPFAHTUAKRNV-UHFFFAOYSA-N
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Description

Spiro[1,3-dihydroquinazoline-2,3’-azetidine]-4-one;hydrochloride is a spirocyclic compound characterized by a unique structure where a quinazoline ring is fused with an azetidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The spirocyclic structure imparts rigidity and unique stereochemical properties, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[1,3-dihydroquinazoline-2,3’-azetidine]-4-one;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of a quinazoline derivative with an azetidine precursor under acidic conditions to form the spirocyclic core. The hydrochloride salt is then formed by treating the spiro compound with hydrochloric acid.

Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts or specific reagents may be used to enhance the efficiency of the cyclization process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atoms in the quinazoline ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated spiro compounds.

Scientific Research Applications

Spiro[1,3-dihydroquinazoline-2,3’-azetidine]-4-one;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of Spiro[1,3-dihydroquinazoline-2,3’-azetidine]-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Spiro-azetidin-2-one derivatives: Known for their antibiotic properties.

    Spiro-pyrrolidine derivatives: Studied for their neuroprotective effects.

    Spiro-indoline derivatives: Investigated for their anticancer activities.

Uniqueness: Spiro[1,3-dihydroquinazoline-2,3’-azetidine]-4-one;hydrochloride stands out due to its unique combination of a quinazoline and azetidine ring, providing a distinct set of biological activities and chemical reactivity. Its rigid spirocyclic structure offers advantages in drug design, such as improved binding affinity and selectivity.

This compound’s versatility and potential make it a valuable subject for ongoing research in various scientific fields

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c14-9-7-3-1-2-4-8(7)12-10(13-9)5-11-6-10;/h1-4,11-12H,5-6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLPFAHTUAKRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)NC3=CC=CC=C3C(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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